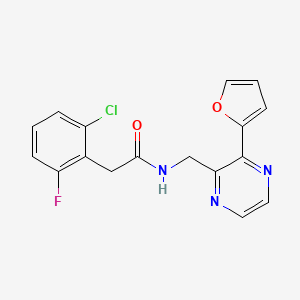

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, commonly known as CFTR modulator, is a small molecule drug that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators are a new class of drugs that have shown promising results in treating cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel compounds with similar structures, focusing on their potential as intermediates for further chemical reactions or as target molecules for specific biological activities. For example, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, assessing their anti-inflammatory activity. Such studies indicate the role of chloro-fluorophenyl and furan-pyrazinyl acetamides in medicinal chemistry, particularly in designing anti-inflammatory agents (Sunder & Maleraju, 2013).

Biological Activities

Compounds bearing the chloro-fluorophenyl and furan-pyrazinyl motifs have been explored for various biological activities. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran compounds showing anticancer activity against lung cancer, demonstrating the potential of fluorine-containing molecules in cancer therapy (Hammam et al., 2005). Another study by Chkirate et al. (2019) on coordination complexes constructed from pyrazole-acetamide derivatives highlighted the significance of such compounds in developing antioxidants, showcasing their potential in oxidative stress-related conditions (Chkirate et al., 2019).

Material Science and Chemistry

The development of new synthetic methodologies and the exploration of the chemical properties of compounds similar to 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide contribute to material science and chemistry. Ashwood et al. (2004) described a scalable synthesis of a 3-aminopyrazinone acetamide thrombin inhibitor, illustrating how complex organic synthesis can be optimized for large-scale production, which is crucial for pharmaceutical manufacturing (Ashwood et al., 2004).

Propiedades

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c18-12-3-1-4-13(19)11(12)9-16(23)22-10-14-17(21-7-6-20-14)15-5-2-8-24-15/h1-8H,9-10H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQKGFXIENGBII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)

![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)

![1-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2385863.png)

![N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2385866.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385867.png)

![(E)-N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2385869.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B2385877.png)